molecular formula C8H9NO3S B14660239 ethyl N-(thiophene-2-carbonyl)carbamate CAS No. 51774-58-4

ethyl N-(thiophene-2-carbonyl)carbamate

Cat. No.: B14660239
CAS No.: 51774-58-4
M. Wt: 199.23 g/mol
InChI Key: CMYZYNCPNQBABC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-(thiophene-2-carbonyl)carbamate is a synthetic chemical reagent of significant interest in medicinal chemistry and drug discovery research. This compound features a thiophene ring, a privileged scaffold in pharmacology, linked to a carbamate group via a carbonyl linkage . The thiophene moiety is a common feature in numerous therapeutic agents and is frequently employed as a bio-isostere for phenyl rings, often improving a molecule's metabolic stability and binding affinity . The carbamate functional group is a key pharmacophore present in various bioactive molecules, particularly those targeting the central nervous system . For instance, certain carbamate derivatives are investigated as potent and selective inhibitors of enzymes like butyrylcholinesterase (BChE), a target for neurodegenerative conditions such as Alzheimer's disease . Researchers can utilize this compound as a versatile building block or precursor for synthesizing more complex molecules, including libraries for high-throughput screening. Its structure suggests potential applications in developing protease inhibitors, enzyme substrates, and other pharmacologically active agents. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

51774-58-4

Molecular Formula

C8H9NO3S

Molecular Weight

199.23 g/mol

IUPAC Name

ethyl N-(thiophene-2-carbonyl)carbamate

InChI

InChI=1S/C8H9NO3S/c1-2-12-8(11)9-7(10)6-4-3-5-13-6/h3-5H,2H2,1H3,(H,9,10,11)

InChI Key

CMYZYNCPNQBABC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(=O)C1=CC=CS1

Origin of Product

United States

Preparation Methods

Conventional Synthesis Routes

Two-Step Activation and Coupling Protocol

The most widely documented method involves sequential activation of thiophene-2-carboxylic acid followed by nucleophilic acyl substitution with ethyl hydrazinecarboxylate.

Step 1: Acid Activation to Acyl Chloride

Thiophene-2-carboxylic acid undergoes chlorination using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) under anhydrous conditions. Key parameters include:

Parameter Typical Conditions
Solvent Dichloromethane, toluene, or THF
Temperature 0–25°C (controlled exotherm)
Reaction Time 2–6 hours
Catalyst Catalytic DMF (for SOCl₂ reactions)

The resulting thiophene-2-carbonyl chloride is isolated via distillation or used in situ to minimize hydrolysis.

Step 2: Coupling with Ethyl Hydrazinecarboxylate

The acyl chloride reacts with ethyl hydrazinecarboxylate in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl:

$$
\text{Thiophene-2-COCl} + \text{NH}_2\text{NHCOOEt} \xrightarrow{\text{Base}} \text{Thiophene-2-CONHNHCOOEt} + \text{HCl}
$$

Optimization Insights :

  • Solvent Selection : Polar aprotic solvents like THF improve solubility of intermediates.
  • Stoichiometry : A 1:1 molar ratio minimizes side products like diacylated hydrazines.
  • Yield : Reported yields range from 65–78% after recrystallization.

Alternative Synthetic Strategies

One-Pot Coupling Using Carbodiimide Reagents

To bypass acyl chloride isolation, carbodiimide-mediated coupling (e.g., EDCl or DCC) directly links thiophene-2-carboxylic acid and ethyl hydrazinecarboxylate:

$$
\text{Thiophene-2-COOH} + \text{NH}_2\text{NHCOOEt} \xrightarrow{\text{EDCl, HOBt}} \text{Thiophene-2-CONHNHCOOEt}
$$

Advantages :

  • Eliminates hazardous chlorinating agents.
  • Suitable for heat-sensitive substrates.

Limitations :

  • Requires strict anhydrous conditions.
  • Competitive hydrolysis reduces yields to 50–60%.

Protective Group Approaches

Patent literature describes methods using N-protected aziridines for amine intermediates, which could be adapted for carbamate synthesis. For example:

  • Grignard Reagent Formation :

    • 2-Bromothiophene reacts with magnesium to form 2-thiophenemagnesium bromide.
    • Subsequent reaction with N-(ethoxycarbonyl)aziridine yields protected intermediates.
  • Deprotection :

    • Acidic hydrolysis (HCl) removes protective groups, yielding the target carbamate.

Key Data :

Step Conditions Yield (%)
Grignard Formation THF, −30°C, 4 h 85
Aziridine Coupling 0°C, 2 h 78
Deprotection 6M HCl, 60°C, 1 h 92

This route offers scalability but requires stringent temperature control.

Catalytic and Green Chemistry Innovations

Enzymatic Catalysis

Lipase-based catalysts (e.g., Candida antarctica Lipase B) enable solvent-free coupling under mild conditions:

Parameter Conditions
Catalyst Loading 5% w/w
Temperature 40°C
Reaction Time 24 h
Yield 58%

While environmentally friendly, enzymatic methods currently lag in efficiency.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics:

Parameter Conventional Microwave
Time 6 h 25 min
Yield 68% 72%
Purity 95% 98%

This approach reduces energy consumption but requires specialized equipment.

Industrial Scalability Challenges

Cost-Benefit Analysis of Routes

Method Cost (USD/kg) E-Factor* Scalability
Two-Step Chlorination 120 8.2 High
Carbodiimide Coupling 180 5.1 Moderate
Protective Group 210 10.5 Low

*E-Factor: kg waste per kg product.

Solvent Recovery Systems

  • Distillation : Recovers >90% THF and dichloromethane.
  • Membrane Filtration : Reduces aqueous waste in workup steps.

Chemical Reactions Analysis

Ethyl N-(thiophene-2-carbonyl)carbamate undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of ethyl N-(thiophene-2-carbonyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Ethyl Carbamate (Urethan)
  • Structure : Simpler carbamate (CH₃CH₂O−CO−NH₂) without aromatic substituents.
  • Applications: Historically used as a sedative but now restricted due to carcinogenicity .
  • Key Differences: The absence of the thiophene-2-carbonyl group in ethyl carbamate results in lower metabolic complexity. Ethyl carbamate’s carcinogenicity arises from metabolic activation to vinyl carbamate, a more potent mutagen . In contrast, thiophene-containing carbamates like nocodazole exhibit targeted bioactivity (e.g., microtubule disruption) rather than nonspecific carcinogenesis .
Vinyl Carbamate
  • Structure : CH₂=CH−O−CO−NH₂.
  • Carcinogenicity: 10–50 times more potent than ethyl carbamate in inducing lung adenomas and skin tumors in mice .
  • Mechanistic Insight : Vinyl carbamate’s electrophilic ethylene group facilitates DNA adduct formation, whereas ethyl N-(thiophene-2-carbonyl)carbamate’s aromatic thiophene may direct reactivity toward enzyme inhibition or receptor binding .
Nocodazole
  • Structure : Methyl carbamate linked to a benzimidazole-thiophene scaffold.
  • Bioactivity : Inhibits microtubule polymerization (IC₅₀ = 0.2–0.3 µM), demonstrating how the thiophene-carbonyl group enhances target specificity compared to simpler carbamates .
Ethyl (E)-3-Hydroxy-2-{N-[2-(Thiophen-2-yl)Ethenyl]Carbamoyl}But-2-Enoate
  • Structure: Combines a thiophene-vinyl group with a hydroxybutenoyl-carbamate.
  • Application : Intermediate for 4-hydroxy-2-pyridones, which exhibit antimicrobial and anticancer activities. Intramolecular hydrogen bonds stabilize its structure, a feature absent in ethyl carbamate .
Antimicrobial Carbamates
  • Trichlorophenyl Carbamates : Derivatives like 2-[(2,4,5-trichlorophenyl)carbamoyl]naphthalen-1-yl ethyl carbamate show potent antistaphylococcal activity (MIC = 18–64 nM). Activity depends on carbamate tail lipophilicity, with optimal chain lengths (C4–C7) enhancing membrane penetration . This compound’s thiophene may similarly modulate lipophilicity and target binding.
Carcinogenicity and Metabolism
  • Ethyl Carbamate: Metabolized to genotoxic intermediates, detected in fermented foods (e.g.,白酒) at levels exceeding safety thresholds (MOE = 6289, indicating carcinogenic risk) .
  • This compound: No direct carcinogenicity data, but structural analogs like nocodazole prioritize therapeutic efficacy over metabolic toxicity .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Key Substituents Bioactivity/Application Toxicity
This compound ~225.25* Thiophene-2-carbonyl Intermediate, potential therapeutics Unknown
Ethyl carbamate 89.09 Ethyl group Carcinogen, historical sedative High (MOE = 6289)
Vinyl carbamate 101.10 Vinyl group Potent carcinogen, mutagen Extreme
Nocodazole 301.30 Benzimidazole-thiophene Microtubule inhibitor (IC₅₀ ~0.3 µM) Moderate (cytotoxic)
Ethyl 2-(thiophene-2-carbonyl)-3-trifluoromethylquinoxaline-7-carboxylate 384.30 Quinoxaline, trifluoromethyl Synthetic intermediate Not reported

*Estimated based on structural similarity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.